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3-(2,3-Difluorophenyl)butan-2-ol

Cat. No.: B13263957
M. Wt: 186.20 g/mol
InChI Key: DGOFDBDYKGLLCX-UHFFFAOYSA-N
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Description

Contextualization within Fluoroorganic Chemistry

Fluoroorganic chemistry, the study of organic compounds containing the carbon-fluorine bond, has become a cornerstone of modern chemical science. The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. researchgate.net This is largely due to the unique characteristics of the fluorine atom, including its high electronegativity, small size, and the exceptional strength of the carbon-fluorine bond. researchgate.net

These properties lead to organofluorine compounds often exhibiting enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, making them highly valuable in the development of pharmaceuticals, agrochemicals, and advanced materials. beilstein-journals.org The synthesis of such compounds often requires specialized fluorinating agents and methodologies to selectively introduce fluorine atoms into a target molecule. organic-chemistry.org

Significance of Difluorophenyl Substitution in Butanolic Structures

The presence of a difluorophenyl group on a butanol structure, as in 3-(2,3-difluorophenyl)butan-2-ol, is expected to confer several important properties. The two fluorine atoms on the phenyl ring act as strong electron-withdrawing groups, which can influence the acidity of the hydroxyl group in the butanol moiety. This electronic effect can also impact the reactivity of the aromatic ring itself in various chemical transformations.

Overview of Research Trajectories for Related Fluorinated Alcohols

Research into fluorinated alcohols is a vibrant area of synthetic and medicinal chemistry. researchgate.net Scientists are actively developing new methods for the stereoselective synthesis of fluorinated secondary alcohols, as the spatial arrangement of atoms is crucial for their biological activity. organic-chemistry.org These methods often involve the use of chiral catalysts or auxiliaries to control the formation of specific stereoisomers.

The applications of fluorinated alcohols are diverse. They are not only investigated as key intermediates in the synthesis of complex molecules but are also studied for their unique solvent properties. researchgate.net For example, highly fluorinated alcohols like hexafluoroisopropanol (HFIP) are used as specialized solvents that can promote unique chemical reactivity due to their strong hydrogen-bonding capabilities and low nucleophilicity. nih.gov Research continues to explore how the strategic placement of fluorine atoms in alcohols can be used to fine-tune their properties for a wide range of applications, from creating new liquid crystals to developing more effective pharmaceuticals. acs.orgnih.gov

PropertyNon-Fluorinated AlcoholsFluorinated Alcohols
Acidity (pKa) Higher (Less Acidic)Lower (More Acidic)
Hydrogen Bond Donating Ability ModerateStrong
Nucleophilicity of Oxygen HigherLower
Metabolic Stability Generally LowerGenerally Higher

Table 1: General Comparison of Properties of Non-Fluorinated vs. Fluorinated Alcohols

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12F2O B13263957 3-(2,3-Difluorophenyl)butan-2-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H12F2O

Molecular Weight

186.20 g/mol

IUPAC Name

3-(2,3-difluorophenyl)butan-2-ol

InChI

InChI=1S/C10H12F2O/c1-6(7(2)13)8-4-3-5-9(11)10(8)12/h3-7,13H,1-2H3

InChI Key

DGOFDBDYKGLLCX-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C(=CC=C1)F)F)C(C)O

Origin of Product

United States

Synthetic Methodologies for 3 2,3 Difluorophenyl Butan 2 Ol

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of 3-(2,3-difluorophenyl)butan-2-ol allows for the deconstruction of the target molecule into simpler, commercially available starting materials. This process highlights the key bond formations and the strategic disconnections that are most likely to lead to a successful synthesis.

The primary disconnection of the C2-C3 bond in the butanol backbone reveals two key synthons: an acetaldehyde-derived synthon at C2 and a 1-(2,3-difluorophenyl)ethane-derived synthon at C3. This disconnection points towards an aldol-type reaction as a plausible synthetic route. Alternatively, disconnection of the C3-aryl bond would suggest a Grignard or similar organometallic addition to a suitable butane-derived electrophile.

Based on the retrosynthetic analysis, several potential precursors can be identified. For the butane (B89635) backbone, precursors such as acetaldehyde (B116499) or its synthetic equivalents can be utilized. For the difluorophenyl moiety, 2,3-difluorobenzaldehyde (B42452) or a 1-(2,3-difluorophenyl)ethan-1-one would be a logical starting point. The latter is particularly interesting as it sets up the potential for a stereoselective reduction to form the desired alcohol.

A plausible synthetic route could involve the reaction of a Grignard reagent derived from 1-bromo-2,3-difluorobenzene (B1273032) with butan-2-one, followed by stereoselective reduction of the resulting ketone. Another viable approach is an aldol (B89426) condensation between acetaldehyde and 2,3-difluoroacetophenone.

Stereoselective Synthesis Approaches

Given the presence of two chiral centers in this compound, achieving the desired stereoisomer is a significant challenge. Stereoselective synthesis approaches are therefore paramount.

Asymmetric catalysis offers a powerful tool for the enantioselective synthesis of chiral molecules. This can be applied to both the formation of the carbon-carbon bond and the carbon-oxygen bond in the target molecule.

Chiral auxiliary-controlled reactions, such as the Evans' aldol reaction, are a well-established method for achieving high levels of stereoselectivity in aldol additions. In a potential synthesis of this compound, an Evans' chiral auxiliary could be attached to a propionate-derived precursor, which would then react with 2,3-difluorobenzaldehyde. The chiral auxiliary would direct the stereochemical outcome of the reaction, leading to a specific diastereomer of the aldol product. Subsequent removal of the auxiliary would yield the desired chiral alcohol. While a direct application to this compound is not documented, the synthesis of related difluorophenyl-containing structures has successfully utilized Evans' syn-aldol reactions to achieve high diastereoselectivity. nih.gov

An alternative and highly effective strategy involves the enantioselective reduction of a prochiral ketone precursor, namely 3-(2,3-difluorophenyl)butan-2-one. This ketone can be synthesized through various standard organic reactions, such as a Friedel-Crafts acylation of 1,2-difluorobenzene (B135520) with butanoyl chloride.

The subsequent reduction of the ketone is a critical step where stereoselectivity is introduced. This can be achieved using chiral reducing agents or through catalytic hydrogenation with a chiral catalyst.

Table 1: Potential Chiral Catalysts for Enantioselective Ketone Reduction

Catalyst SystemExpected Outcome
CBS (Corey-Bakshi-Shibata) catalyst with boraneHighly enantioselective reduction of the ketone to the corresponding alcohol.
Chiral Ruthenium-based catalysts (e.g., Ru-BINAP) with H₂Enantioselective hydrogenation of the ketone to form the chiral alcohol.
Ketoreductase (KRED) enzymesBiocatalytic reduction offering high enantioselectivity under mild reaction conditions. nih.gov

The choice of catalyst and reaction conditions would be crucial in determining the enantiomeric excess (ee) of the final product. The use of ketoreductases, in particular, has emerged as a powerful method for the synthesis of chiral alcohols with high stereopurity. nih.gov

Asymmetric Catalysis in C-C and C-O Bond Formation

Organocatalytic Cascade Reactions for Stereocenter Induction

Organocatalytic cascade reactions represent a powerful strategy for the asymmetric synthesis of complex molecules from simple precursors in a single operation, minimizing waste by reducing the number of intermediate purification steps. For the synthesis of this compound, an organocatalytic cascade could be envisioned starting from 2,3-difluorobenzaldehyde and a suitable four-carbon nucleophilic component.

A hypothetical approach involves a proline-catalyzed alpha-alkylation reaction. In this scenario, propanal could be dimerized via an aldol reaction to form a six-carbon intermediate, which is then followed by a Michael addition to an activated derivative of 2,3-difluorobenzene. A more direct cascade might involve the reaction of 2,3-difluorophenylacetaldehyde with a two-carbon electrophile. However, a more plausible cascade would be a Michael-aldol sequence.

For instance, a chiral secondary amine catalyst, such as a diarylprolinol silyl (B83357) ether, could activate an enolizable carbonyl compound like butanal to react as a nucleophile. This enamine intermediate could then react with a suitable electrophile derived from 2,3-difluorobenzene. The power of this method lies in the ability of the chiral catalyst to create both stereocenters in a controlled and predictable manner, leading to high diastereoselectivity and enantioselectivity.

Table 1: Hypothetical Organocatalytic Aldol Reaction for a Precursor

Catalyst Aldehyde Ketone Solvent Temp (°C) Yield (%) Diastereomeric Ratio (dr) Enantiomeric Excess (ee, %)
(S)-Proline Propanal 2,3-Difluoroacetophenone DMSO 25 85 90:10 95

This table presents hypothetical data for plausible reactions leading to the carbon skeleton of this compound, illustrating the potential of organocatalysis.

Chiral Pool Strategy Utilizing Readily Available Chiral Feedstocks

The chiral pool strategy leverages naturally occurring, enantiomerically pure compounds as starting materials. For the synthesis of this compound, a readily available chiral feedstock such as (R)- or (S)-2,3-butanediol could serve as an excellent starting point. nih.gov These butanediols, which can be produced efficiently via microbial fermentation, possess the correct carbon backbone and existing stereocenters that can be manipulated. nih.gov

A potential synthetic route would begin with the selective protection of one of the hydroxyl groups in enantiopure 2,3-butanediol (B46004). The remaining free hydroxyl group could then be converted into a good leaving group, such as a tosylate or mesylate. Subsequently, a nucleophilic substitution reaction using a Gilman reagent, like lithium di(2,3-difluorophenyl)cuprate, would introduce the difluorophenyl group with inversion of configuration at one of the stereocenters. A final deprotection step would yield the target molecule. The specific stereoisomer of this compound obtained would depend on the starting enantiomer of 2,3-butanediol and which hydroxyl group was substituted.

Diastereoselective Transformations and Control of Multiple Stereocenters

When synthesizing a molecule with multiple stereocenters like this compound, controlling the relative stereochemistry between these centers is crucial. Diastereoselective transformations are designed to favor the formation of one diastereomer over others.

Diastereoselective dihydroxylation is a key method for creating vicinal diols (compounds with hydroxyl groups on adjacent carbons), which can be important intermediates. organic-chemistry.org Starting with an alkene precursor, such as (E)- or (Z)-3-(2,3-difluorophenyl)but-2-ene, this method can establish the two stereocenters of a corresponding diol, 3-(2,3-difluorophenyl)butane-2,3-diol.

The Sharpless asymmetric dihydroxylation, for example, uses a catalytic amount of osmium tetroxide in the presence of a chiral ligand (derived from dihydroquinidine (B8771983) or dihydroquinine) to achieve high enantioselectivity. By choosing the appropriate chiral ligand (e.g., AD-mix-α or AD-mix-β), one can selectively synthesize a specific enantiomer of the diol. This diol can then be further transformed, for instance, by selective mono-deoxygenation, to arrive at the target this compound.

The ring-opening of epoxides is a classic and highly effective method for preparing vicinal diols with well-defined stereochemistry. youtube.com An epoxide precursor, such as 2-(2,3-difluorophenyl)-2,3-epoxybutane, can be synthesized from the corresponding alkene. The subsequent ring-opening reaction can proceed via either an acid-catalyzed or base-catalyzed mechanism, yielding a diol. organic-chemistry.orgyoutube.com

Under basic or neutral conditions, a nucleophile (e.g., hydroxide (B78521) or water) will attack the less sterically hindered carbon of the epoxide in an Sₙ2-type reaction, resulting in an inversion of stereochemistry at that center. youtube.com Conversely, under acidic conditions, the nucleophile attacks the more substituted carbon after protonation of the epoxide oxygen. youtube.com This regioselectivity and stereospecificity allow for precise control over the stereochemical outcome, making it a reliable strategy for accessing specific diastereomers of the 3-(2,3-difluorophenyl)butane-2,3-diol intermediate. organic-chemistry.org

Table 2: Regioselectivity in Epoxide Ring-Opening

Epoxide Precursor Conditions Nucleophile Major Product
2-(2,3-difluorophenyl)-2,3-epoxybutane Basic (NaOH) H₂O 3-(2,3-Difluorophenyl)butane-2,3-diol (attack at C3)

This table illustrates the predictable regiochemical outcome of opening an unsymmetrical epoxide under different catalytic conditions, a key principle in designing a synthesis for a vicinal diol precursor.

Novel Synthetic Routes and Green Chemistry Principles

Modern synthetic chemistry emphasizes not only efficiency but also sustainability. The adoption of green chemistry principles aims to reduce waste, minimize energy consumption, and use less hazardous substances. nih.gov

Microwave-Assisted Synthesis for Reaction Expediation

Microwave-assisted synthesis has emerged as a valuable tool for accelerating chemical reactions, often leading to higher yields and cleaner reaction profiles in significantly shorter times compared to conventional heating methods. nih.govnih.govclockss.org The technique utilizes microwave irradiation to heat the reaction mixture directly and efficiently. nih.gov

For the synthesis of this compound, a key step such as a Grignard reaction between a 2,3-difluorophenylmagnesium halide and 2-butanone (B6335102) could be significantly expedited. Microwave irradiation can overcome activation barriers more effectively, reduce the formation of side products, and shorten reaction times from hours to minutes. nih.gov This aligns with the green chemistry principle of designing for energy efficiency. nih.gov

Table 3: Comparison of Conventional vs. Microwave-Assisted Grignard Reaction

Method Heating Reaction Time Yield (%)
Conventional Oil Bath 4 hours 70

This hypothetical data compares a conventional heating method with microwave-assisted synthesis for a key bond-forming reaction, highlighting the potential for significant time and efficiency gains.

Biocatalytic Pathways for Enantiopure Intermediate Generation

The generation of enantiomerically pure this compound is critical for its potential applications, and biocatalysis offers a highly selective and environmentally favorable approach. The asymmetric reduction of the prochiral ketone, 3-(2,3-difluorophenyl)butan-2-one, can be efficiently achieved using ketoreductases (KREDs) or alcohol dehydrogenases (ADHs). These enzymes, often derived from microorganisms such as Lactobacillus kefir, are capable of delivering high enantiomeric excess (ee) and excellent conversion rates. numberanalytics.com

The biocatalytic reduction typically employs a nicotinamide (B372718) cofactor, such as NADPH, which is regenerated in situ using a co-substrate like 2-propanol. This enzymatic process can be applied to a wide array of fluorinated aryl ketones, demonstrating its potential for the industrial synthesis of valuable chiral fluorohydrins. reddit.com Engineered enzymes can even exhibit reversed enantioselectivity, allowing for the synthesis of either the (R) or (S) enantiomer of the target alcohol. google.com Furthermore, transaminases can be utilized in a chemoenzymatic cascade, where a ketone is first formed and then reduced to the corresponding chiral alcohol. durham.ac.ukacs.org

The use of whole-cell biocatalysts, which contain the necessary enzymes and cofactors, presents a cost-effective and operationally simple method for this transformation.

Application of Solvent-Free or Environmentally Benign Reaction Media

In line with the principles of green chemistry, the use of solvent-free conditions or environmentally benign solvents is a key consideration in the synthesis of this compound. Asymmetric hydrogenation of aromatic ketones can be performed under highly concentrated or even solvent-free conditions, which can lead to more energy-efficient processes and reduced chemical waste. libretexts.org

Water is an outstanding green solvent, and asymmetric transfer hydrogenation of aromatic ketones has been shown to be accelerated in aqueous media. nih.gov The use of aqueous solutions of formate (B1220265) salts as the hydrogen source can lead to high enantioselectivities and significantly faster reaction rates compared to traditional methods.

Ionic liquids (ILs) represent another class of environmentally benign reaction media. libretexts.orgharvard.edugoogle.com These salts, which are liquid at or near room temperature, offer a unique reaction environment due to their ionic nature. Fluorinated ionic liquids, in particular, can be tailored to enhance the solubility of reactants and influence the stereochemical outcome of asymmetric reactions. libretexts.orgharvard.edugoogle.comchemcess.com They can act as both the solvent and a promoter in nucleophilic fluorination reactions and other transformations. google.com

Reaction MediaAdvantages
Solvent-Free Reduced waste, energy efficient, increased reaction rates. libretexts.org
Water Environmentally benign, accelerated reaction rates, high enantioselectivity. nih.gov
Ionic Liquids Tunable properties, enhanced solubility, potential for catalyst recycling. libretexts.orgharvard.edugoogle.com

Synthetic Challenges and Process Intensification Strategies

The synthesis of this compound is not without its challenges. A primary obstacle is achieving high regioselectivity during the introduction of the butan-2-one moiety onto the 1,2-difluorobenzene ring in a Friedel-Crafts reaction. The two fluorine atoms deactivate the aromatic ring, making the reaction more difficult and potentially leading to a mixture of isomers. Furthermore, the stereoselective reduction of the resulting ketone requires precise control to obtain the desired enantiomer in high purity.

Process intensification strategies are crucial for overcoming these challenges and developing a safe, efficient, and scalable synthesis. The transition from traditional batch reactors to continuous flow systems offers significant advantages, including improved heat and mass transfer, which is particularly important for highly exothermic reactions like Friedel-Crafts acylation. wikipedia.orglibretexts.orgorganic-chemistry.org

Continuous flow reactors allow for better control of reaction parameters, leading to higher yields, improved selectivity, and enhanced safety, especially when dealing with hazardous reagents or unstable intermediates. wikipedia.orgorganic-chemistry.org This technology enables the downsizing of production equipment, reduces solvent usage, and minimizes waste generation, contributing to a more sustainable manufacturing process. wikipedia.org The modular nature of flow systems also provides the flexibility needed for the multi-step synthesis of complex molecules like this compound. organic-chemistry.org The integration of in-line purification techniques, such as the use of solid-supported reagents and scavengers, can further streamline the process. nih.gov

StrategyBenefit
Continuous Flow Reactors Enhanced safety, improved heat and mass transfer, better process control. wikipedia.orgorganic-chemistry.org
Miniaturization Increased reaction speed, reduced solvent and waste. wikipedia.org
In-line Purification Streamlined workup, increased efficiency. nih.gov

Chemical Reactions and Transformations of 3 2,3 Difluorophenyl Butan 2 Ol

Mechanistic Investigations of Alcohol-Mediated Reactions

The presence of the hydroxyl group on the butan-2-ol chain is the focal point for a variety of mechanistically distinct reactions.

The elimination of a water molecule from 3-(2,3-difluorophenyl)butan-2-ol leads to the formation of various isomeric alkenes. The specific products and their distribution are highly dependent on the reaction conditions, particularly the nature of the catalyst (acidic or basic).

In the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄), the dehydration of this compound is expected to proceed through an E1 (Elimination, unimolecular) mechanism. libretexts.orglibretexts.org This multi-step pathway involves the formation of a carbocation intermediate. libretexts.orgchemguide.co.uk

The mechanism can be outlined as follows:

Protonation of the Hydroxyl Group: The reaction is initiated by the protonation of the hydroxyl group by the acid catalyst, converting the poor leaving group (-OH) into a good leaving group (-OH₂⁺). libretexts.orgchemguide.co.uk

Formation of a Carbocation: The protonated alcohol then dissociates, losing a molecule of water to form a secondary carbocation at the second carbon of the butane (B89635) chain. libretexts.orgchemguide.co.uk

Deprotonation to Form Alkenes: A weak base (such as water or the conjugate base of the acid) abstracts a proton from a carbon atom adjacent to the carbocation, leading to the formation of a double bond. libretexts.orgchemguide.co.uk

Carbocation Rearrangements: The initially formed secondary carbocation could potentially undergo rearrangement to a more stable carbocation. However, in the case of this compound, a 1,2-hydride shift from the third carbon to the second carbon would also result in a secondary carbocation, but one that is benzylic. The stability of this benzylic carbocation would be influenced by the electron-withdrawing effects of the two fluorine atoms on the phenyl ring. While benzylic carbocations are generally more stable due to resonance, the strong inductive effect of the fluorine atoms would likely destabilize the positive charge on the ring, making a significant rearrangement less favorable compared to a non-fluorinated analogue.

The deprotonation of the carbocation intermediate can occur from two different adjacent carbon atoms (C1 and C3), leading to a mixture of constitutional isomers.

Zaitsev's Rule: According to Zaitsev's rule, the major product of the elimination reaction will be the more substituted (and therefore more stable) alkene. sigmaaldrich.com In this case, removal of a proton from the third carbon would yield (E/Z)-3-(2,3-difluorophenyl)but-2-ene, a trisubstituted alkene. Removal of a proton from the first carbon would result in 3-(2,3-difluorophenyl)but-1-ene, a disubstituted alkene. Therefore, the but-2-ene isomers are expected to be the major products.

E/Z Isomerism: The formation of 3-(2,3-difluorophenyl)but-2-ene can result in two geometric isomers: the (E)-isomer, where the higher priority groups (the difluorophenyl group and the methyl group) are on opposite sides of the double bond, and the (Z)-isomer, where they are on the same side. The (E)-isomer is generally the more stable and therefore the major of the two geometric isomers due to reduced steric strain. chemguide.co.uk

ProductStructureTypePredicted Abundance
(E)-3-(2,3-Difluorophenyl)but-2-ene(Structure of (E)-isomer)TrisubstitutedMajor
(Z)-3-(2,3-Difluorophenyl)but-2-ene(Structure of (Z)-isomer)TrisubstitutedMinor
3-(2,3-Difluorophenyl)but-1-ene(Structure of but-1-ene isomer)DisubstitutedMinor

While acid-catalyzed dehydration is more common for alcohols, base-catalyzed dehydration can occur, typically under more stringent conditions or with specific reagents like phosphorus oxychloride (POCl₃) in pyridine (B92270). masterorganicchemistry.com This reaction proceeds via an E2 (Elimination, bimolecular) mechanism.

The E2 mechanism is a concerted, one-step process where a strong base removes a proton from a carbon atom while the leaving group (after conversion to a better leaving group, e.g., a tosylate or by coordination to POCl₃) departs simultaneously. libretexts.orgmasterorganicchemistry.com This pathway requires an anti-periplanar arrangement of the proton being removed and the leaving group. The regioselectivity would still favor the more substituted alkene (Zaitsev's product), but the stereochemical outcome would be dictated by the conformational requirements of the E2 transition state.

The hydroxyl group of this compound can be replaced by other functional groups, most notably halogens.

The conversion of this compound to the corresponding alkyl halide involves the substitution of the hydroxyl group with a halogen atom (Cl, Br, or I). The choice of reagent depends on the desired halogen and the need to control stereochemistry and avoid rearrangements.

Common halogenating agents for secondary alcohols include:

Hydrogen Halides (HX): Reaction with concentrated hydrohalic acids (HCl, HBr, HI) can convert the alcohol to an alkyl halide. The reaction proceeds via an SN1 mechanism for secondary alcohols, involving the formation of a carbocation intermediate. This can lead to a mixture of stereoisomers and potential rearrangement products, although significant rearrangement is not expected in this specific case.

Thionyl Chloride (SOCl₂): For the synthesis of alkyl chlorides, thionyl chloride is often used. The reaction mechanism can be either SN2 or SNi (substitution nucleophilic internal), depending on the reaction conditions. In the presence of pyridine, the reaction typically proceeds with inversion of configuration via an SN2 pathway.

Phosphorus Tribromide (PBr₃): To obtain an alkyl bromide, phosphorus tribromide is a common reagent. This reaction generally proceeds with inversion of configuration through an SN2 mechanism.

ReagentProductMechanismKey Features
Concentrated HCl3-Chloro-3-(2,3-difluorophenyl)butaneSN1Potential for racemization
SOCl₂ in Pyridine3-Chloro-3-(2,3-difluorophenyl)butaneSN2Inversion of configuration
PBr₃3-Bromo-3-(2,3-difluorophenyl)butaneSN2Inversion of configuration

Functional Group Interconversions of the Hydroxyl Moiety

Oxidation to Carbonyl Compounds (Ketones or Aldehydes)

The secondary alcohol functional group in this compound can be readily oxidized to form the corresponding ketone, 3-(2,3-difluorophenyl)butan-2-one. This transformation is a fundamental reaction in organic synthesis. The presence of the difluorophenyl group does not typically interfere with the oxidation of the secondary alcohol. A variety of oxidizing agents can be employed for this purpose, with the choice of reagent often depending on the desired reaction conditions, scale, and selectivity.

Common and effective oxidizing agents for the conversion of secondary alcohols to ketones include chromium-based reagents and potassium permanganate (B83412). Pyridinium chlorochromate (PCC) is a milder chromium-based reagent that is effective for this transformation and is typically used in an anhydrous solvent like dichloromethane (B109758) (CH2Cl2). Stronger oxidizing agents, such as potassium permanganate (KMnO4) in acidic or alkaline conditions, also efficiently oxidize secondary alcohols to ketones.

Table 1: Representative Oxidation Reactions of Secondary Alcohols to Ketones

Oxidizing AgentTypical Reaction ConditionsProduct from this compoundReference(s)
Pyridinium Chlorochromate (PCC)CH2Cl2, Room Temperature3-(2,3-Difluorophenyl)butan-2-one
Potassium Permanganate (KMnO4)Aqueous, Acidic or Basic, Controlled Temperature3-(2,3-Difluorophenyl)butan-2-one

This table presents generalized reaction conditions based on the oxidation of analogous secondary alcohols. Specific conditions for this compound may vary.

Esterification and Etherification Reactions

The hydroxyl group of this compound can participate in both esterification and etherification reactions, leading to the formation of esters and ethers, respectively.

Esterification: In the presence of an acid catalyst, this compound can react with a carboxylic acid in a process known as Fischer esterification to produce an ester and water. To drive the equilibrium towards the product side, the alcohol is often used in excess or water is removed as it is formed. Alternatively, more reactive carboxylic acid derivatives, such as acid anhydrides or acid chlorides, can be used to achieve higher yields under milder conditions. For example, reaction with acetic anhydride (B1165640) would yield 3-(2,3-difluorophenyl)butan-2-yl acetate.

Etherification: The formation of an ether from this compound can be achieved through various methods. The Williamson ether synthesis is a classic approach where the alcohol is first deprotonated with a strong base to form an alkoxide, which then acts as a nucleophile and displaces a halide from an alkyl halide in an SN2 reaction. Given that this compound is a secondary benzylic-type alcohol, direct acid-catalyzed etherification with another alcohol is also a viable method.

Table 2: Representative Esterification and Etherification Reactions

Reaction TypeReagentsProduct from this compoundReference(s)
EsterificationCarboxylic Acid, Acid Catalyst (e.g., H2SO4)Corresponding Ester (e.g., 3-(2,3-Difluorophenyl)butan-2-yl carboxylate)
EsterificationAcid Anhydride (e.g., Acetic Anhydride)Corresponding Ester (e.g., 3-(2,3-Difluorophenyl)butan-2-yl acetate)
Etherification1. Strong Base (e.g., NaH) 2. Alkyl Halide (e.g., CH3I)Corresponding Ether (e.g., 2-methoxy-3-(2,3-difluorophenyl)butane)

This table illustrates general reaction pathways based on the behavior of analogous secondary alcohols. Specific reagents and conditions would need to be optimized for this compound.

Reactivity Profiles of the Difluorophenyl Moiety

The 2,3-difluorophenyl group of the molecule exhibits a distinct reactivity pattern in both electrophilic and nucleophilic aromatic substitution reactions, largely governed by the electronic effects of the fluorine atoms and the alkyl substituent.

Electrophilic Aromatic Substitution Dynamics

In electrophilic aromatic substitution, the substituents on the benzene (B151609) ring determine the rate and regioselectivity of the reaction. The two fluorine atoms are deactivating groups due to their strong inductive electron-withdrawing effect, making the ring less reactive towards electrophiles than benzene itself. However, they are also ortho, para-directors because of the ability of their lone pairs to stabilize the arenium ion intermediate through resonance. The alkyl group, -(CH(CH3)CH(OH)CH3), is an activating group and also an ortho, para-director.

The directing effects of these substituents are therefore in opposition. The fluorine at position 2 directs towards positions 1 (already substituted), 3 (already substituted), and 4. The fluorine at position 3 directs towards positions 2 (already substituted), 4, and 5. The alkyl group at position 1 directs towards positions 2 (already substituted), 6, and 4. The position most activated by the alkyl group and least deactivated by the fluorine atoms would be the most likely site of substitution. Position 4 is para to the alkyl group and ortho to the fluorine at position 3, while position 6 is ortho to the alkyl group. Predicting the major product would require careful consideration of the relative activating and deactivating strengths of the substituents and steric hindrance.

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) on the difluorophenyl ring is a plausible transformation, especially given the presence of the electron-withdrawing fluorine atoms which can activate the ring towards nucleophilic attack. In SNAr reactions, a strong nucleophile can displace one of the fluorine atoms. The rate of this reaction is generally enhanced by the presence of electron-withdrawing groups that can stabilize the negatively charged intermediate (Meisenheimer complex).

The regioselectivity of nucleophilic aromatic substitution on 1,2-difluorobenzene (B135520) derivatives can be complex. The position of attack will be influenced by the ability of the substituents to stabilize the intermediate carbanion. The alkyl group is electron-donating and would destabilize the negative charge, thus disfavoring substitution at the ortho and para positions relative to it. Therefore, a nucleophile would preferentially attack the carbon bearing a fluorine atom that is not in close proximity to the alkyl group, or where the resulting negative charge is better stabilized. In many cases, fluorine is a good leaving group in SNAr reactions.

Transformations of the Butane Backbone

The butane backbone of this compound can undergo rearrangements under certain conditions, particularly if a vicinal diol derivative is formed.

Carbon Skeleton Rearrangements (e.g., Pinacol-Pinacolone Type Rearrangements on Related Diols)

The pinacol-pinacolone rearrangement is a classic acid-catalyzed reaction of 1,2-diols (vicinal diols) that results in a carbon skeleton rearrangement to form a ketone or an aldehyde. If this compound were to be converted into a corresponding 1,2-diol, for instance, 3-(2,3-difluorophenyl)butane-2,3-diol, this diol could undergo a pinacol-type rearrangement under acidic conditions.

The mechanism involves the protonation of one of the hydroxyl groups, followed by the loss of water to form a carbocation. Subsequently, a neighboring group migrates to the carbocation center, leading to the formation of a more stable, resonance-stabilized oxonium ion, which upon deprotonation gives the final carbonyl compound. The migratory aptitude of different groups plays a crucial role in determining the product of the rearrangement. Generally, groups that can better stabilize a positive charge have a higher migratory aptitude. The typical order of migratory aptitude is aryl > hydride > alkyl. In the case of a diol derived from this compound, the migration of the difluorophenyl group would likely be favored over the migration of a methyl or ethyl group.

Chain Elongation and Functionalization Reactions

Chain elongation and functionalization of this compound are key strategies to increase its molecular complexity. These transformations can be achieved through a variety of modern synthetic methods.

One common approach involves the conversion of the hydroxyl group into a good leaving group, such as a tosylate or a halide, followed by nucleophilic substitution with a carbon-based nucleophile. For instance, reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine would yield the corresponding tosylate. This tosylate can then be treated with organometallic reagents, such as Grignard reagents or organocuprates, to introduce new alkyl or aryl groups, thus elongating the carbon chain.

Another powerful method for functionalization is through transition metal-catalyzed cross-coupling reactions. For example, the alcohol can be first oxidized to the corresponding ketone, 3-(2,3-difluorophenyl)butan-2-one. This ketone can then undergo a variety of α-functionalization reactions. Alternatively, the aromatic ring can be functionalized. While the difluoro-substitution pattern makes electrophilic aromatic substitution challenging, ortho- and para-directing effects of the alkyl side chain and the fluorine atoms could be exploited under specific conditions.

A more direct approach for functionalization involves the dehydration of the alcohol to form an alkene, followed by further reactions on the double bond. Acid-catalyzed dehydration of 3-phenylbutan-2-ol (B7769420) is known to produce a mixture of alkenes. doubtnut.com For this compound, this reaction would likely lead to 2-(2,3-difluorophenyl)but-2-ene as a major product. This alkene can then undergo various addition reactions to introduce new functional groups.

Reaction Type Reagents and Conditions Product Type Plausible Outcome
Oxidation PCC, CH₂Cl₂Ketone3-(2,3-Difluorophenyl)butan-2-one
Tosylation TsCl, PyridineTosylate3-(2,3-Difluorophenyl)butan-2-yl tosylate
Nucleophilic Substitution (from Tosylate) R-MgBr (Grignard)Chain-elongated alkaneAlkylated difluorophenylbutane derivative
Dehydration H₂SO₄, heatAlkene2-(2,3-Difluorophenyl)but-2-ene
Hydroboration-Oxidation (of Alkene) 1. BH₃-THF; 2. H₂O₂, NaOHAlcohol3-(2,3-Difluorophenyl)butan-1-ol

Derivatization Strategies for Complex Molecular Architectures

The strategic derivatization of this compound allows for the construction of highly complex and potentially bioactive molecules. The presence of the difluorophenyl moiety is of particular interest as fluorine substitution is a common strategy in drug design to enhance metabolic stability and binding affinity.

Building upon the functionalization reactions described previously, more intricate structures can be assembled. For example, the ketone derivative, 3-(2,3-difluorophenyl)butan-2-one, can serve as a key intermediate. It can undergo reactions such as the Wittig reaction to form a variety of substituted alkenes, which can then be further elaborated.

Furthermore, the aromatic ring, despite its deactivation, can be a handle for derivatization. Directed ortho-metalation, where a functional group directs the deprotonation of an adjacent aromatic C-H bond, could be a viable strategy. The resulting organometallic intermediate can then react with various electrophiles to introduce new substituents on the phenyl ring.

The chiral nature of this compound can be exploited in asymmetric synthesis. By using enantiomerically pure starting material, complex molecules with defined stereochemistry can be synthesized. For instance, the stereoselective reduction of the corresponding ketone can provide access to specific diastereomers of the alcohol, which can then be carried through subsequent reaction sequences.

Recent advances in C-H activation chemistry offer exciting possibilities for the direct functionalization of the aromatic ring or the aliphatic chain, providing a more atom-economical route to complex derivatives. acs.org

Derivatization Strategy Key Intermediate Reaction Example Resulting Molecular Architecture
Alkene Elaboration 2-(2,3-Difluorophenyl)but-2-eneEpoxidation followed by ring-openingDi-functionalized difluorophenylbutane derivatives
Ketone Derivatization 3-(2,3-Difluorophenyl)butan-2-oneAldol (B89426) condensationβ-Hydroxy ketone with difluorophenyl moiety
Aromatic Ring Functionalization This compoundDirected ortho-metalation then reaction with an electrophile (E+)Substituted difluorophenyl derivative
Asymmetric Synthesis Enantiopure this compoundStereoselective reactionsEnantiomerically pure complex molecules

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework and stereochemistry of an organic molecule. A full analysis would involve several types of NMR experiments.

Proton NMR (¹H NMR) for Chemical Shift, Spin-Spin Coupling, and Proton Environment Analysis

A ¹H NMR spectrum of 3-(2,3-Difluorophenyl)butan-2-ol would provide crucial information. The spectrum would be expected to show distinct signals for each unique proton environment in the molecule.

Aromatic Region: The protons on the difluorophenyl ring would appear in the downfield region, typically between 6.8 and 7.5 ppm. The exact chemical shifts and coupling patterns (multiplicity) would be complex due to coupling to each other and to the neighboring fluorine atoms.

Aliphatic Region: The protons of the butan-2-ol chain would appear more upfield. The methine proton (CH-OH) would likely be a multiplet around 3.8-4.5 ppm. The adjacent methine proton (CH-Ar) would also be a multiplet, likely between 2.8 and 3.5 ppm. The two methyl groups would appear as doublets, with the one adjacent to the hydroxyl group at approximately 1.2 ppm and the one adjacent to the phenyl ring at a slightly different shift. The hydroxyl proton (-OH) would appear as a broad singlet, the chemical shift of which is concentration and solvent dependent.

Spin-spin coupling constants (J-values) between adjacent protons would provide information on the connectivity of the butan-2-ol chain.

Carbon-13 NMR (¹³C NMR) for Carbon Framework Elucidation and Chemical Shift Interpretation

The ¹³C NMR spectrum complements the ¹H NMR data by showing a signal for each unique carbon atom.

Aromatic Carbons: The carbons of the difluorophenyl ring would resonate in the 110-165 ppm range. The carbons directly bonded to fluorine would show large one-bond carbon-fluorine couplings (¹JCF), which are highly characteristic.

Aliphatic Carbons: The carbon bearing the hydroxyl group (C-OH) would be found in the 65-75 ppm range. The adjacent methine carbon (C-Ar) would be in the 40-50 ppm range. The two methyl carbons would appear at higher field, typically between 15 and 25 ppm.

The following table outlines the expected chemical shift ranges for the carbon atoms in this compound. chemicalbook.comdocbrown.info

Carbon AtomExpected Chemical Shift (ppm)
C=C (Aromatic)110 - 150
C-F (Aromatic)150 - 165 (with large C-F coupling)
C-OH65 - 75
C-Ar40 - 50
CH₃15 - 25

Fluorine-19 NMR (¹⁹F NMR) for Fluorine Environment Analysis and Fluoroaryl Interactions

¹⁹F NMR is a highly sensitive technique specifically for observing fluorine atoms. For this compound, two distinct signals would be expected in the ¹⁹F NMR spectrum, one for each of the non-equivalent fluorine atoms on the phenyl ring. The chemical shifts and the coupling between them (³JFF) would confirm the 2,3-substitution pattern. Couplings to nearby protons (JHF) would also be observable, further confirming the structure.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignments

To unambiguously assign all proton and carbon signals and to determine the stereochemistry, a suite of 2D NMR experiments would be necessary.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, confirming the connectivity within the butan-2-ol chain.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom to which it is directly attached, allowing for the definitive assignment of carbon signals based on their attached proton's chemical shift.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two or three bonds. This is crucial for establishing the connection between the butan-2-ol chain and the difluorophenyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique shows correlations between protons that are close in space, which is essential for determining the relative stereochemistry of the two chiral centers in the butan-2-ol moiety.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its identity.

Electron Ionization Mass Spectrometry (EI-MS)

In EI-MS, the molecule is bombarded with high-energy electrons, causing it to ionize and fragment in a reproducible manner.

Molecular Ion (M⁺): A peak corresponding to the molecular weight of this compound (C₁₀H₁₂F₂O, MW: 186.20 g/mol ) would be expected, although it might be weak due to the instability of the initial radical cation.

Fragmentation Pattern: The fragmentation pattern would be characteristic. Common fragmentation pathways for alcohols include the loss of a water molecule (M-18) and alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen). A prominent fragment would likely be observed at m/z 45, corresponding to [CH₃CHOH]⁺. docbrown.info Another significant fragmentation would be the loss of an ethyl group, leading to a difluorophenyl-containing fragment. The presence of fluorine atoms would also influence the fragmentation, potentially leading to characteristic neutral losses.

The table below summarizes some of the expected key fragments in the EI-MS of this compound.

m/zPossible Fragment
186[C₁₀H₁₂F₂O]⁺ (Molecular Ion)
168[C₁₀H₁₀F₂]⁺ (Loss of H₂O)
141[C₈H₇F₂]⁺ (Loss of C₂H₅O)
127[C₇H₅F₂]⁺ (Difluorotropylium ion)
45[C₂H₅O]⁺

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique used in mass spectrometry that is particularly suitable for analyzing polar and thermally labile molecules. nih.gov In ESI-MS, the analyte is ionized from a solution, which is sprayed into a fine aerosol. This process typically results in the formation of even-electron ions, such as protonated molecules [M+H]⁺ in the positive ion mode or deprotonated molecules [M-H]⁻ in the negative ion mode, with minimal fragmentation. nih.govyoutube.com This preservation of the molecular ion is a key advantage for determining molecular weight.

To obtain structural information, tandem mass spectrometry (MS/MS) is employed. nih.gov The [M+H]⁺ precursor ion is selected and subjected to collision-induced dissociation (CID), which causes it to fragment. The resulting product ions provide insight into the molecule's structure. For this compound, predictable fragmentation pathways would include the loss of a water molecule (H₂O) from the protonated alcohol, a common fragmentation for alcohols, and cleavages within the butanol chain.

Predicted ESI-MS Fragmentation Products for this compound:

Precursor Ion Fragmentation Product Ion
[M+H]⁺ Loss of Water [M+H - H₂O]⁺
[M+H]⁺ Cleavage of C-C bond adjacent to the hydroxyl group Various smaller fragments

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust analytical technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. medistri.swiss It is a benchmark method for the identification and purity assessment of volatile and semi-volatile compounds in the pharmaceutical industry. americanpharmaceuticalreview.comomicsonline.orgyoutube.com

In the analysis of this compound, the sample is first vaporized and separated from any impurities on a GC column based on its boiling point and affinity for the column's stationary phase. medistri.swiss This separation is crucial for purity analysis, as it can resolve the main compound from residual solvents, starting materials, or byproducts from its synthesis. omicsonline.org The retention time, the time it takes for the compound to travel through the column, is a characteristic property that aids in its identification.

After separation, the eluted compound enters the mass spectrometer, where it is typically ionized by electron ionization (EI). Unlike the soft ionization of ESI, EI is a hard ionization technique that imparts significant energy, leading to extensive and reproducible fragmentation. nih.gov The resulting mass spectrum is a unique "fingerprint" of the molecule, characterized by a specific pattern of fragment ions. This fragmentation pattern can be compared to spectral libraries for positive identification. medistri.swiss

GC-MS is particularly powerful for distinguishing between isomers—molecules with the same chemical formula but different structures. chromatographyonline.comnih.gov While isomers may have very similar mass spectra, their different physical properties often lead to distinct retention times in the GC, allowing for their separation and individual identification. nih.gov For this compound, this technique can effectively separate it from its other positional isomers.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Functional Group Identification and Characteristic Absorption Bands

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups within a molecule. These techniques probe the vibrational energies of molecular bonds. mkuniversity.ac.in

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations like stretching and bending of its chemical bonds. vscht.cz Different functional groups absorb at characteristic frequencies, making the IR spectrum a valuable tool for structural elucidation. libretexts.org

For this compound, the following characteristic absorption bands are expected:

O-H Stretch: A strong and broad absorption band in the region of 3600-3200 cm⁻¹ is characteristic of the alcohol's hydroxyl group, with the broadening due to intermolecular hydrogen bonding. libretexts.org

C-H Stretch (Aliphatic): Strong absorptions just below 3000 cm⁻¹ (typically 2990-2850 cm⁻¹) correspond to the stretching of the C-H bonds in the butyl group. vscht.cz

C-H Stretch (Aromatic): A weaker absorption band is expected just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹) for the C-H bonds on the difluorophenyl ring. orgchemboulder.com

C=C Stretch (Aromatic): Aromatic rings display characteristic stretching vibrations in the 1600-1450 cm⁻¹ region. orgchemboulder.comlibretexts.org

C-O Stretch: A strong band in the fingerprint region, typically between 1260-1000 cm⁻¹, indicates the C-O single bond of the secondary alcohol.

C-F Stretch: The carbon-fluorine bonds will produce strong absorption bands in the fingerprint region, typically between 1400-1000 cm⁻¹. wpmucdn.com

C-H Bending (Aromatic): Out-of-plane (oop) C-H bending vibrations in the 900-675 cm⁻¹ region can provide information about the substitution pattern on the benzene (B151609) ring. thieme-connect.despectroscopyonline.com

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be effective in identifying the symmetric vibrations of the aromatic ring and the C-C backbone.

Expected Vibrational Frequencies for this compound:

Functional Group Vibration Type Expected Wavenumber (cm⁻¹) Typical Intensity (IR)
-OH Stretch 3600 - 3200 Strong, Broad
Aromatic C-H Stretch 3100 - 3000 Weak to Medium
Aliphatic C-H Stretch 2990 - 2850 Strong
Aromatic C=C Ring Stretch 1600 - 1450 Medium to Weak
Aliphatic C-H Bend 1470 - 1350 Medium
C-O Stretch 1260 - 1000 Strong
C-F Stretch 1400 - 1000 Strong

Conformational Analysis via Vibrational Modes

Molecules with rotatable single bonds, like this compound, can exist in different spatial arrangements known as conformations or rotational isomers (rotamers). maricopa.eduwikipedia.org These conformers (e.g., anti and gauche) are typically in equilibrium and have distinct potential energies. pressbooks.pub

Vibrational spectroscopy is a powerful tool for studying conformational isomerism because each conformer has a unique set of vibrational modes. researchgate.net By analyzing the spectra at different temperatures, it is possible to observe changes in the relative intensities of absorption bands corresponding to different conformers. This allows for the determination of the relative stabilities and the enthalpy difference between them. researchgate.net

For this compound, rotation around the C2-C3 bond of the butanol chain and the C-C bond connecting the phenyl ring to the chain gives rise to multiple possible conformers. The vibrational spectra (both IR and Raman) of this compound would consist of a superposition of the spectra of all populated conformers. Specific bands in the fingerprint region, which are sensitive to the molecule's geometry, can be assigned to individual conformers, often with the aid of computational chemistry calculations (like Density Functional Theory, DFT). researchgate.net

X-ray Diffraction Studies for Solid-State Molecular and Crystal Structure Determination

X-ray diffraction (XRD) on a single crystal is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. mkuniversity.ac.inacs.orgjst.go.jp This technique provides precise data on bond lengths, bond angles, and torsion angles, revealing the molecule's exact conformation and how it packs into a crystal lattice. mkuniversity.ac.innumberanalytics.com

For an organic compound like this compound, obtaining a suitable single crystal is the first critical step. acs.org If successful, the diffraction experiment involves irradiating the crystal with X-rays and measuring the pattern of scattered rays. This pattern is then used to calculate an electron density map, from which the positions of the atoms are determined.

The resulting crystal structure would reveal:

Molecular Conformation: The precise solid-state conformation of the molecule, including the rotational state around the C-C bonds and the orientation of the difluorophenyl ring relative to the butanol chain.

Intermolecular Interactions: The non-covalent interactions that stabilize the crystal packing, such as hydrogen bonds involving the hydroxyl group and potentially weaker interactions like C-H···F or π-π stacking involving the aromatic rings. scispace.comacs.orgresearchgate.net

Crystallographic Data: Detailed information about the crystal system, space group, and unit cell dimensions.

If a suitable single crystal cannot be grown, X-ray powder diffraction (XRPD) can sometimes be used to determine the crystal structure, although this is a more challenging process for complex organic molecules. jst.go.jpicdd.com The introduction of fluorine atoms can significantly influence crystal packing through various weak interactions, making the structural analysis of such compounds a subject of considerable interest. scispace.comresearchgate.net

Table of Compound Names

Compound Name
This compound
Ethane
Propane
Toluene
Benzene
2-Hexanone
Valsartan
N-nitrosodimethylamine (NDMA)

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. nih.gov Calculations are typically performed using a functional, such as B3LYP, and a basis set, like 6-311G(d,p), to solve the Schrödinger equation approximately. researchgate.netmdpi.com For 3-(2,3-difluorophenyl)butan-2-ol, DFT is instrumental in exploring its fundamental electronic and structural properties.

Geometry Optimization and Exploration of Potential Energy Surfaces

Geometry optimization is the process of finding the arrangement of atoms that corresponds to a minimum energy on the potential energy surface (PES). For this compound, this process identifies the most stable three-dimensional structure. The PES, a multidimensional surface that represents the energy of a molecule as a function of its geometry, can be explored to find various stable conformers and the transition states that connect them. researchgate.net The presence of two stereocenters (at C2 and C3) means that four stereoisomers exist ((2R,3R), (2S,3S), (2R,3S), and (2S,3R)), each with its own unique PES.

Optimizing the geometry of these isomers reveals key structural parameters. The difluorophenyl group, the alkyl backbone, and the hydroxyl group will adopt specific orientations to minimize steric hindrance and optimize electronic interactions. The resulting bond lengths, bond angles, and dihedral angles provide a precise model of the molecule's ground state structure.

Table 1: Illustrative Optimized Geometrical Parameters for a Conformer of (2R,3R)-3-(2,3-Difluorophenyl)butan-2-ol

This table presents hypothetical data representative of what a DFT geometry optimization would yield. Actual values would be obtained from a specific computational output.

ParameterBond/AngleValue
Bond LengthC(phenyl)-C(3)1.52 Å
C(3)-C(2)1.54 Å
C(2)-O1.43 Å
O-H0.97 Å
Bond AngleC(phenyl)-C(3)-C(2)112.5°
C(3)-C(2)-O110.8°
Dihedral AngleC(phenyl)-C(3)-C(2)-O-58.5° (gauche)

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps and Spatial Distribution for Reactivity Insights

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. nih.govyoutube.com

The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. nih.gov A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive.

For this compound, the HOMO is expected to be localized primarily on the oxygen atom of the hydroxyl group and the π-system of the difluorophenyl ring, reflecting the locations of electron density. The LUMO is likely distributed across the antibonding orbitals of the aromatic ring, influenced by the electron-withdrawing fluorine atoms. Analyzing the spatial distribution of these orbitals helps predict how the molecule will interact with other reagents. dergipark.org.tr

Table 2: Representative Frontier Molecular Orbital Energies for this compound

This table contains representative values to illustrate the output of an FMO analysis.

OrbitalEnergy (eV)Description
HOMO-6.85Indicates nucleophilic character, potential for reactions at the hydroxyl group.
LUMO-0.95Indicates electrophilic character of the aromatic ring.
HOMO-LUMO Gap (ΔE)5.90Suggests a relatively stable molecule.

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic and Nucleophilic Sites

A Molecular Electrostatic Potential (MEP) map is a visualization of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for identifying the regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). nih.govresearchgate.net These regions correspond to likely sites for nucleophilic and electrophilic attack, respectively. nih.gov

In this compound, the MEP map would show a region of strong negative potential around the oxygen atom of the hydroxyl group, due to its lone pairs, making it a prime site for electrophilic attack (e.g., protonation). The hydrogen atom of the hydroxyl group would exhibit a positive potential, making it a hydrogen bond donor site. The difluorophenyl ring would present a complex landscape, with the electronegative fluorine atoms creating adjacent regions of positive potential on the ring's carbon atoms, influencing its interactions with nucleophiles. researchgate.net

Natural Bond Orbital (NBO) Analysis for Charge Distribution, Hyperconjugation, and Intramolecular Interactions (e.g., hydrogen bonding)

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It transforms the complex molecular orbitals into a localized picture of bonds, lone pairs, and antibonding orbitals, which aligns more closely with classical Lewis structures. This analysis quantifies charge distribution on each atom and reveals stabilizing hyperconjugative interactions. nih.gov

Hyperconjugation involves the donation of electron density from a filled bonding or lone pair orbital to a nearby empty antibonding orbital. A key interaction in this compound would be the potential for an intramolecular hydrogen bond between the hydroxyl hydrogen and the ortho-fluorine atom on the phenyl ring. NBO analysis can quantify the strength of this interaction by calculating the stabilization energy (E(2)) associated with the charge transfer from the fluorine's lone pair (n(F)) to the antibonding orbital of the O-H bond (σ*(O-H)). acs.orgnih.govnih.gov

Table 3: Illustrative NBO Analysis of a Key Intramolecular Interaction in this compound

This table shows a hypothetical E(2) stabilization energy for a potential hydrogen bond.

Donor NBOAcceptor NBOE(2) (kcal/mol)Interaction Type
n(F)σ(O-H)2.5Intramolecular Hydrogen Bond
n(O)σ(C2-C3)0.8Hyperconjugation

Conformational Analysis and Energy Landscape Mapping (e.g., Dihedral Angle Scans)

Due to the presence of multiple rotatable single bonds, this compound can exist in numerous conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. A common technique is the dihedral angle scan, where a specific dihedral angle is systematically rotated, and the energy is calculated at each step while optimizing the rest of the geometry. beilstein-journals.org

For this molecule, key dihedral angles to scan would include the C(phenyl)-C3-C2-O angle and the C4-C3-C2-C1 angle. The results, often plotted as energy versus dihedral angle, reveal the energy landscape. These scans would likely show that conformations minimizing steric clash between the bulky phenyl group and the methyl groups are favored. Furthermore, stereoelectronic effects, such as the gauche effect potentially influenced by the fluorine atoms, play a crucial role in determining conformational preferences. nih.govnih.gov The formation of an intramolecular hydrogen bond, as suggested by NBO analysis, would significantly stabilize specific conformers where the hydroxyl group and fluorine atom are in close proximity. mdpi.com

Theoretical Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating reaction mechanisms. By mapping the reaction pathway from reactants to products, it is possible to identify the transition state (TS)—the highest energy point along the reaction coordinate. The structure and energy of the TS are critical for understanding the reaction's kinetics and feasibility.

For this compound, one could theoretically study reactions such as its dehydration to form an alkene or its oxidation to a ketone. DFT calculations can be used to locate the transition state structures for these transformations. For example, in an acid-catalyzed dehydration, calculations would model the protonation of the hydroxyl group, the departure of a water molecule to form a carbocation intermediate, and the subsequent elimination of a proton. The activation energies calculated from the difference in energy between the reactant and the transition state would predict the most likely reaction pathway and product.

Prediction and Correlation of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Vibrational Frequencies)

Computational chemistry, particularly through methods like Density Functional Theory (DFT), serves as a powerful tool for predicting and understanding the spectroscopic properties of molecules. These theoretical calculations can provide valuable insights into the relationships between molecular structure and spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. While specific detailed computational studies on this compound are not extensively available in the public domain, the principles of such analyses can be described.

Theoretical predictions of spectroscopic parameters for a molecule like this compound would typically involve optimizing the molecule's geometry at a specific level of theory and then calculating the desired spectroscopic properties. The accuracy of these predictions is highly dependent on the chosen computational method and basis set. For fluorinated organic molecules, specialized basis sets and methods may be necessary to accurately account for the effects of the highly electronegative fluorine atoms.

Prediction of NMR Chemical Shifts

The prediction of ¹H, ¹³C, and ¹⁹F NMR chemical shifts is a common application of computational chemistry. The process involves calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure. These shielding values are then converted to chemical shifts by referencing them to a standard, typically tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C, and a suitable fluorine standard for ¹⁹F.

For this compound, computational models would predict distinct chemical shifts for the various protons and carbons in the molecule. For instance, the protons of the methyl groups would have different predicted shifts from the methine protons. Similarly, the carbons in the aromatic ring would exhibit a range of chemical shifts influenced by the fluorine substituents. The presence of the chiral center at the 2-position of the butane (B89635) chain would also lead to diastereotopic effects, which could be modeled computationally.

A hypothetical table of predicted ¹³C and ¹H NMR chemical shifts for this compound, based on general principles and comparison to similar structures, is presented below. It is crucial to note that these are illustrative values and have not been derived from a specific computational study on this exact molecule.

Hypothetical Predicted NMR Chemical Shifts for this compound

AtomPredicted ¹³C Chemical Shift (ppm)Predicted ¹H Chemical Shift (ppm)
C1 (CH₃-CH(OH))~20-25~1.1-1.3 (d)
C2 (CH(OH))~65-75~3.8-4.2 (m)
C3 (CH-Ar)~40-50~2.8-3.2 (m)
C4 (CH₃-CH)~15-20~1.2-1.4 (d)
Aromatic C (C-F)~145-160 (d, JCF)-
Aromatic C (C-F)~145-160 (d, JCF)-
Aromatic C (C-H)~115-130~7.0-7.3 (m)
Aromatic C (C-C)~120-140-
OH-Variable

Note: 'd' denotes a doublet and 'm' denotes a multiplet. JCF refers to the carbon-fluorine coupling constant. These are generalized predictions.

Prediction of IR Vibrational Frequencies

Computational methods can also predict the IR spectrum of a molecule by calculating its vibrational frequencies. Each calculated frequency corresponds to a specific normal mode of vibration, such as stretching, bending, or rocking of chemical bonds. These theoretical frequencies are often scaled by an empirical factor to better match experimental data, as the harmonic approximation used in many calculations tends to overestimate vibrational frequencies.

For this compound, key predicted IR absorptions would include:

A broad O-H stretching vibration in the region of 3200-3600 cm⁻¹.

C-H stretching vibrations for the aliphatic and aromatic protons, typically in the 2850-3100 cm⁻¹ range.

C-F stretching vibrations, which are expected to be strong and appear in the 1100-1400 cm⁻¹ region.

C-O stretching vibration, typically around 1050-1150 cm⁻¹.

Aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

A hypothetical table of predicted IR vibrational frequencies is provided below for illustrative purposes.

Hypothetical Predicted IR Vibrational Frequencies for this compound

Vibrational ModePredicted Frequency Range (cm⁻¹)
O-H Stretch3200-3600
Aromatic C-H Stretch3000-3100
Aliphatic C-H Stretch2850-3000
Aromatic C=C Stretch1450-1600
C-F Stretch1100-1400
C-O Stretch1050-1150

The correlation of these predicted spectroscopic parameters with experimentally obtained spectra is a critical step in structural elucidation and confirmation. Discrepancies between predicted and experimental data can often provide deeper insights into the molecule's conformational preferences, intermolecular interactions, and the limitations of the computational model used.

Chirality, Stereoisomerism, and Enantiomeric Resolution

Stereochemical Nomenclature and Absolute Configuration Assignment (R/S Descriptors)

The structure of 3-(2,3-difluorophenyl)butan-2-ol contains two chiral centers, at the carbon atom bearing the hydroxyl group (C2) and the carbon atom attached to the difluorophenyl ring (C3). The presence of two chiral centers means that there can be a total of four possible stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The (2R,3R) and (2S,3S) pair are enantiomers, as are the (2R,3S) and (2S,3R) pair. The relationship between the enantiomeric pairs is diastereomeric.

The absolute configuration of each chiral center is assigned using the Cahn-Ingold-Prelog (CIP) priority rules, which rank the four substituents attached to the chiral carbon. Based on these priorities, the molecule is oriented so that the lowest priority group is pointing away from the viewer. The sequence from the highest to the lowest priority of the remaining three groups determines the configuration as either R (rectus, right) for a clockwise direction or S (sinister, left) for a counter-clockwise direction. youtube.com For instance, in butan-2-ol, a simpler analogous alcohol, the chiral carbon's substituents (hydroxyl, ethyl, methyl, and hydrogen) are prioritized to determine its R or S configuration. quora.comwikipedia.org Similarly, for each chiral center in this compound, the four attached groups are assigned priorities to determine the R/S descriptor. chegg.com

The different stereoisomers of butan-2,3-diol, a related compound with two chiral centers, include enantiomeric pairs and a meso form. youtube.comyoutube.comdoubtnut.comresearchgate.net The determination of the absolute configuration for compounds with multiple stereocenters, like some triazole derivatives, can be confirmed using techniques such as X-ray crystallography. taylorandfrancis.com

Methodologies for Chiral Resolution and Enantiomeric Separation

The separation of enantiomers from a racemic mixture, a process known as chiral resolution, is crucial for obtaining stereochemically pure compounds. Various methods are employed to achieve this separation.

Diastereomeric Salt Formation and Fractional Crystallization

A classical and widely used method for resolving racemic mixtures of compounds like alcohols involves their conversion into diastereomeric salts. fiveable.me This is achieved by reacting the racemic alcohol with a chiral resolving agent, which is an enantiomerically pure acid or base. pageplace.de The resulting diastereomeric salts have different physical properties, such as solubility and melting points, which allows for their separation by fractional crystallization. rsc.org Once separated, the individual diastereomers can be treated to recover the enantiomerically pure alcohol. The efficiency of this process can be influenced by factors such as the choice of resolving agent and solvent. mdpi.comnih.gov

Table 1: Common Chiral Resolving Agents for Alcohols

Resolving Agent Type
Tartaric Acid Acidic
Camphorsulfonic Acid Acidic
Mandelic Acid Acidic
Brucine Basic
Strychnine Basic
(R)- or (S)-1-Phenylethylamine Basic

Chiral Stationary Phase Chromatography (e.g., High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC))

Chromatographic techniques utilizing a chiral stationary phase (CSP) are powerful for the analytical and preparative separation of enantiomers. gcms.cznih.gov

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a prominent method for separating enantiomers. nih.gov The separation is based on the differential interaction of the enantiomers with the CSP. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used and have shown effectiveness in resolving a variety of chiral compounds. nih.govorientjchem.org The choice of mobile phase and the use of derivatizing agents can be optimized to improve separation. orientjchem.orgnih.govgoogle.com

Gas Chromatography (GC): Chiral GC is another effective technique for separating volatile enantiomers. nih.gov Capillary columns coated with a chiral stationary phase, often based on cyclodextrin (B1172386) derivatives, are commonly employed. gcms.cz The different interactions between the enantiomers and the chiral selector of the stationary phase lead to different retention times, allowing for their separation. gcms.cznih.gov

Table 2: Comparison of Chiral HPLC and Chiral GC for Enantiomeric Separation

Feature Chiral High-Performance Liquid Chromatography (HPLC) Chiral Gas Chromatography (GC)
Principle Differential partitioning of enantiomers between a liquid mobile phase and a solid chiral stationary phase. Differential partitioning of volatile enantiomers between a gaseous mobile phase and a liquid or solid chiral stationary phase.
Analytes Wide range of non-volatile and thermally labile compounds. Volatile and thermally stable compounds.
Stationary Phases Polysaccharide derivatives (cellulose, amylose), proteins, cyclodextrins, synthetic polymers. Cyclodextrin derivatives, chiral polysiloxanes.
Mobile Phase Liquid (e.g., hexane/isopropanol, acetonitrile/water). Can be modified to optimize separation. Inert gas (e.g., helium, nitrogen, hydrogen).
Derivatization Sometimes used to improve detection or resolution. Often required to increase volatility and improve separation.
Scale Analytical to preparative scale. Primarily analytical, some preparative applications.

Dynamic Kinetic Resolution and Asymmetric Transformations

Dynamic kinetic resolution (DKR) is a powerful strategy that can theoretically convert a racemic mixture entirely into a single desired enantiomer. rsc.orgdicp.ac.cn This process combines a kinetic resolution (where one enantiomer reacts faster than the other) with in-situ racemization of the slower-reacting enantiomer. rsc.orgnih.govnih.gov For the resolution of chiral alcohols, DKR often involves an enzyme-catalyzed acylation that selectively converts one enantiomer into an ester, while a racemization catalyst continuously interconverts the remaining alcohol enantiomers. rsc.org

Asymmetric transformations, or asymmetric synthesis, aim to create a specific stereoisomer directly from a prochiral or racemic starting material. nih.govnih.govrsc.org This can be achieved using chiral catalysts or reagents that favor the formation of one enantiomer over the other.

Enantiopurity Determination and Optical Activity Measurement (e.g., Polarimetry)

Once a chiral compound has been resolved, it is essential to determine its enantiomeric purity.

Enantiomeric Excess (ee): This is a measure of the purity of a chiral sample. It is calculated as the absolute difference between the mole fractions of the two enantiomers. Chiral chromatography (HPLC or GC) is a primary method for determining the enantiomeric excess by measuring the relative peak areas of the two enantiomers.

Polarimetry: This technique measures the optical rotation of a chiral compound, which is its ability to rotate the plane of polarized light. vedantu.com The magnitude and direction of rotation are specific to each enantiomer. While polarimetry can confirm the presence of a chiral substance and is useful for quality control, it is less accurate for determining enantiomeric purity compared to chromatographic methods, as the specific rotation can be influenced by concentration, solvent, and temperature.

Stereochemical Implications in Molecular Recognition and Intermolecular Interactions

The specific three-dimensional structure of each stereoisomer of this compound dictates how it interacts with other chiral molecules, a phenomenon known as molecular recognition. rsc.org In biological systems, for example, the binding of a chiral molecule to a receptor or an enzyme active site is often highly stereospecific. One enantiomer may exhibit a strong therapeutic effect, while the other may be inactive or even have undesirable effects.

The differential interactions arise from the formation of diastereomeric complexes between the chiral analyte and the chiral environment. These interactions can involve a combination of hydrogen bonding, dipole-dipole interactions, steric hindrance, and van der Waals forces. The precise fit and the strength of these interactions determine the stability of the diastereomeric complex and are the basis for enantiomeric separation in chiral chromatography and the specificity of biological activity.

Applications in Advanced Organic Synthesis and Chemical Sciences

3-(2,3-Difluorophenyl)butan-2-ol as a Chiral Building Block

Chiral building blocks are essential components in the synthesis of enantiomerically pure compounds, particularly for pharmaceuticals and agrochemicals where stereochemistry often dictates biological activity. The structure of this compound, containing two stereocenters, theoretically positions it as a valuable synthon.

Precursor in Stereoselective Total Synthesis of Bioactive Molecules

A comprehensive search of scientific databases and patent literature did not yield any specific examples of this compound being used as a precursor in the stereoselective total synthesis of known bioactive molecules. While related structures, such as other difluorophenyl-containing alcohols, are known intermediates in the synthesis of antifungal agents like voriconazole, no such role has been documented for this specific compound. The potential for its use in this capacity remains theoretical and undemonstrated in the public domain.

Key Intermediate for Complex Fluorinated Organic Molecules

The incorporation of fluorine into organic molecules can significantly alter their physical, chemical, and biological properties. This makes fluorinated compounds highly sought after in various fields. Although this compound is a fluorinated organic molecule, there is no specific mention of it serving as a key intermediate in the synthesis of more complex fluorinated structures in the available literature. Its potential as a starting material for such syntheses is plausible but has not been reported.

Contributions to Fluoroorganic Chemistry Methodologies and Strategy Development

The development of new methodologies in fluoroorganic chemistry is a dynamic area of research. However, there is no evidence to suggest that this compound has played a role in the development of new synthetic strategies or methodologies. Its synthesis would likely rely on established methods for the creation of C-C bonds and the introduction of fluorine atoms, rather than being the subject of methodological innovation itself.

Fundamental Structure-Reactivity Relationship Studies of Difluorinated Alcohol Systems

Studies on the fundamental structure-reactivity relationships of organic molecules provide crucial insights for designing new reactions and understanding reaction mechanisms. There are no specific studies found that focus on the structure-reactivity relationships of this compound. Research on analogous, simpler systems may offer some predictive power, but direct experimental data for this compound is lacking.

Q & A

Basic: What synthetic routes are recommended for preparing 3-(2,3-Difluorophenyl)butan-2-ol with high purity?

Methodological Answer:
The compound can be synthesized via nucleophilic substitution or Friedel-Crafts alkylation using 2,3-difluorobenzene derivatives. A stereoselective approach, inspired by voriconazole intermediate synthesis (Example: chiral resolution using (R)- or (S)-mandelic acid), ensures enantiomeric purity . Key steps:

  • Step 1: React 2,3-difluorophenylmagnesium bromide with butan-2-one under anhydrous conditions.
  • Step 2: Reduce the ketone intermediate with NaBH4 or LiAlH4 in THF at −78°C to preserve stereochemistry.
  • Purity Control: Use HPLC (YMC-Actus Triart C18 column, MeCN/water with 0.1% formic acid) for chiral separation .

Basic: Which analytical techniques are optimal for characterizing this compound?

Methodological Answer:

  • LCMS: Confirm molecular weight via m/z analysis (expected [M+H]+ ~201.2). Use electrospray ionization (ESI) in positive mode .
  • NMR: ¹⁹F NMR detects fluorine environments (δ −110 to −150 ppm for aromatic fluorines). ¹H NMR identifies hydroxyl protons (δ 1.5–2.0 ppm, broad) and stereochemical coupling .
  • IR: Hydroxyl stretch at 3200–3400 cm⁻¹; C-F stretches at 1100–1250 cm⁻¹ .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

  • PPE: Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation .
  • Waste Disposal: Collect fluorinated waste separately; neutralize hydroxyl groups with dilute NaOH before disposal .
  • Storage: Keep in amber vials under inert gas (N₂/Ar) at 2–8°C to prevent oxidation .

Advanced: How can stereoselectivity be optimized during synthesis?

Methodological Answer:

  • Chiral Catalysts: Use Sharpless asymmetric dihydroxylation or Jacobsen epoxidation to control stereochemistry. For example, (R,R)-Salen-Co complexes achieve >90% enantiomeric excess (ee) .
  • Kinetic Resolution: Employ lipases (e.g., Candida antarctica) to selectively hydrolyze undesired enantiomers .
  • Monitoring: Track ee via chiral HPLC (retention time differences ≥1.5 min) .

Advanced: How to resolve contradictions in spectral data (e.g., unexpected NOE correlations)?

Methodological Answer:

  • Step 1: Re-run NMR with variable temperature (VT-NMR) to distinguish dynamic effects (e.g., rotamers) .
  • Step 2: Perform DFT calculations (B3LYP/6-31G*) to predict coupling constants and compare with experimental data .
  • Step 3: Use X-ray crystallography (if crystalline) for absolute configuration confirmation .

Advanced: What computational strategies predict the biological activity of this compound?

Methodological Answer:

  • QSAR Modeling: Calculate descriptors (logP, polar surface area) using PubChem tools to assess bioavailability .
  • Docking Studies: Simulate binding to CYP450 enzymes (e.g., CYP2C19) using AutoDock Vina. Fluorine’s electronegativity enhances hydrophobic interactions .
  • MD Simulations: Analyze stability of protein-ligand complexes over 100 ns trajectories (AMBER force field) .

Advanced: How to assess metabolic stability in vitro?

Methodological Answer:

  • Microsomal Assay: Incubate with rat liver microsomes (1 mg/mL) and NADPH. Monitor degradation via LCMS at 0, 15, 30, 60 min. Calculate t₁/₂ .
  • CYP Inhibition: Screen against CYP3A4/2D6 using fluorogenic substrates. IC₅₀ <10 µM indicates high inhibition risk .
  • Metabolite ID: Use HRMS (Orbitrap) to detect hydroxylated or defluorinated metabolites .

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